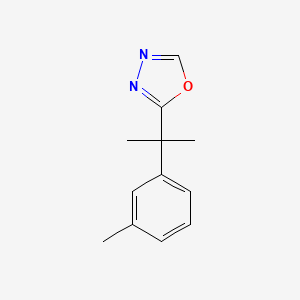

2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(3-methylphenyl)propan-2-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-5-4-6-10(7-9)12(2,3)11-14-13-8-15-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUQWUGXLMAYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(C)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440723 | |

| Record name | 2-(2-m-tolylpropan-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026444-42-7 | |

| Record name | 2-(2-m-tolylpropan-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 2 2 M Tolylpropan 2 Yl 1,3,4 Oxadiazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. For 2,5-disubstituted 1,3,4-oxadiazoles, ¹H and ¹³C NMR are crucial for confirming the identity and purity of synthesized compounds by analyzing the chemical environment of each nucleus.

The ¹H NMR spectrum of 1,3,4-oxadiazole (B1194373) analogues provides key information based on the chemical shifts, integration, and multiplicity of proton signals. In analogues of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole, the aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 9.1 ppm. eurekajournals.com The specific shift and splitting patterns are dictated by the substitution on the aryl rings.

For the target molecule, 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole, the following proton signals are anticipated:

Oxadiazole Proton: A singlet for the C5-H of the oxadiazole ring is expected to appear in the far downfield region, often above δ 8.5 ppm, due to the deshielding effect of the heterocyclic ring.

m-Tolyl Protons: The aromatic protons of the m-tolyl group will appear as a complex multiplet system in the aromatic region (approximately δ 7.0-7.8 ppm). A distinct singlet for the methyl (CH₃) protons on the tolyl ring would likely be observed further upfield, typically around δ 2.3-2.5 ppm.

Propan-2-yl Protons: The isopropyl group attached to the tolyl ring will show two characteristic signals. A singlet integrating to six protons for the two equivalent methyl (CH₃) groups and a septet for the single methine (CH) proton, though in this specific quaternary structure, only a singlet for the six protons of the two methyl groups is expected around δ 1.5-1.7 ppm.

In various synthesized 2,5-disubstituted 1,3,4-oxadiazole analogues, aromatic protons consistently appear in the δ 7.24-8.16 ppm range. columbia.edu For instance, in a series of 5-substituted-1,3,4-oxadiazole-2-yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides, aromatic protons were observed between δ 6.76 and 8.16 ppm. columbia.edu

Table 1: Representative ¹H NMR Spectral Data for 1,3,4-Oxadiazole Analogues

| Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Aromatic Protons | 7.0 - 9.1 | Multiplet (m), Doublet (d), Singlet (s) | eurekajournals.com |

| Amide (N-H) | 8.62 - 9.21 | Broad Singlet (br. s.) | columbia.edu |

| Methylene (S-CH₂) | 4.11 | Singlet (s) | columbia.edu |

| Methoxy (B1213986) (O-CH₃) | 3.89 | Singlet (s) | columbia.edu |

| Furyl Protons | 6.56 - 7.65 | Multiplet (m) | libretexts.org |

| Thiol (SH) | 13.70 | Singlet (s) | libretexts.org |

The ¹³C NMR spectrum is critical for confirming the carbon skeleton of 1,3,4-oxadiazole derivatives. The two carbon atoms within the oxadiazole ring (C2 and C5) are highly deshielded and represent the most characteristic signals. These typically appear in the range of δ 155-168 ppm. nih.govnih.govresearchgate.net The exact chemical shift is influenced by the nature of the substituents at these positions.

For 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole, the key ¹³C NMR signals would be:

Oxadiazole Carbons (C2 and C5): Resonances are expected between δ 160 and 168 ppm. The carbon atom attached to the tolyl-containing substituent (C2) and the carbon attached to the hydrogen (C5) will have distinct chemical shifts.

Aromatic Carbons: The carbons of the m-tolyl ring will produce several signals in the typical aromatic region of δ 120-140 ppm. The quaternary carbon attached to the oxadiazole ring and the one attached to the propyl group will have distinct, lower-intensity signals.

Alkyl Carbons: The methyl carbon of the tolyl group is expected around δ 21 ppm. eurekajournals.com The carbons of the 2-propyl group substituent would include a quaternary carbon signal and signals for the two methyl carbons.

Studies on various 2,5-disubstituted 1,3,4-oxadiazoles show that the oxadiazole carbons resonate between δ 161 and 166 ppm. nih.gov In a series of 2-aryl-1,3,4-oxadiazoles, a narrow chemical shift difference of approximately 5-6 ppm between C2 and C5 was noted as characteristic. researchgate.net

Table 2: Characteristic ¹³C NMR Chemical Shifts for 1,3,4-Oxadiazole Analogues

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |

| Oxadiazole Ring (C2/C5) | 155 - 168 | nih.govnih.govresearchgate.net |

| Aromatic Carbons | 124 - 149 | acs.org |

| Alkyl Carbons | 10 - 35 | acs.org |

| Thione (C=S) | 177.5 | researchgate.net |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguous structural assignment, especially for complex molecules.

HSQC: This experiment correlates proton signals with their directly attached carbon atoms, allowing for definitive assignment of ¹H-¹³C one-bond connectivities. For 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole, an HSQC spectrum would link the oxadiazole C5-H proton to the C5 carbon, the aromatic protons to their respective carbons on the tolyl ring, and the methyl protons to their corresponding methyl carbons. columbia.edu

HMBC: This technique reveals correlations between protons and carbons over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). nih.govceitec.cz It is particularly useful for identifying connectivity across quaternary carbons and heteroatoms, which is essential for assembling the molecular structure. For instance, an HMBC spectrum could show a correlation from the protons of the tolyl's methyl group to the aromatic carbons, and crucially, from the aromatic protons to the C2 carbon of the oxadiazole ring, confirming the link between the substituent and the heterocycle. nih.gov The HMBC experiment is a cornerstone for connecting different spin systems within a molecule. libretexts.org

In a study of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, HMBC was used to distinguish between the two oxadiazole carbons (termed C5 and C6 in the study) by observing long-range couplings from aromatic protons to these carbons. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy provides diagnostic information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The 1,3,4-oxadiazole ring has several characteristic vibrational modes that confirm its presence. These include stretching and bending vibrations of the C=N, C-O-C, and N-N bonds.

C=N Stretch: A strong absorption band is typically observed in the region of 1610-1684 cm⁻¹, which is characteristic of the carbon-nitrogen double bond within the heterocyclic ring. columbia.edunih.gov

C-O-C Stretch: The ether-like C-O-C linkage of the oxadiazole ring gives rise to characteristic stretching vibrations, often seen as strong bands in the 1010-1282 cm⁻¹ range. nih.gov Specifically, bands around 1240 cm⁻¹ are often attributed to the asymmetric stretch, while symmetric stretches appear near 1070 cm⁻¹.

N-N Stretch: Vibrations corresponding to the N-N bond are also expected, though they can be harder to assign definitively as they often fall in the fingerprint region and couple with other vibrations.

Table 3: Key IR Absorption Frequencies for the 1,3,4-Oxadiazole Ring

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference |

| C=N Stretch | 1610 - 1684 | Medium to Strong | columbia.edunih.gov |

| C-O-C Asymmetric Stretch | 1230 - 1282 | Strong | nih.gov |

| C-O-C Symmetric Stretch | 1010 - 1091 | Strong | nih.gov |

| N-H Stretch (for tautomers) | 3100 - 3360 | Medium | libretexts.org |

| C=S Stretch (for thione analogues) | 1250 - 1270 | Medium | libretexts.org |

The IR spectrum also clearly shows absorption bands corresponding to the substituent groups attached to the oxadiazole core. For 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole, these would include:

Aromatic C-H Stretch: Sharp, medium-intensity bands appearing just above 3000 cm⁻¹ (typically 3025-3100 cm⁻¹) are indicative of the C-H bonds on the m-tolyl ring. columbia.edu

Aliphatic C-H Stretch: Strong absorption bands below 3000 cm⁻¹ (around 2850-2980 cm⁻¹) correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl groups of the tolyl and propyl substituents.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring. columbia.edu

The combination of these characteristic ring and substituent vibrations provides a comprehensive and confirmatory spectral fingerprint for the target molecule and its analogues.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules through the analysis of their fragmentation patterns. For 1,3,4-oxadiazole derivatives, MS and HRMS provide definitive confirmation of their elemental composition.

The molecular formula of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is C₁₂H₁₄N₂O, corresponding to a molecular weight of 202.25 g/mol . sinfoochem.com In mass spectrometry, this compound is expected to exhibit a prominent molecular ion peak ([M]⁺) or, under soft ionization conditions like electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺). HRMS analysis of analogous 2,5-disubstituted 1,3,4-oxadiazoles consistently confirms their calculated elemental compositions with high accuracy. nih.govmdpi.commdpi.comnih.gov

The fragmentation of 1,3,4-oxadiazoles is characteristic and provides significant structural information. A common fragmentation pathway observed for protonated 2,5-disubstituted-1,3,4-oxadiazoles involves the loss of an isocyanic acid molecule (HNCO), which has a mass of 43 Da. core.ac.uk Another typical fragmentation involves the cleavage of the bonds adjacent to the oxadiazole ring, leading to the formation of acylium ions ([RCO]⁺). core.ac.uk

For 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole, the fragmentation is likely initiated by the cleavage of the C-C bond between the tertiary butyl group and the oxadiazole ring, which would be a favorable process due to the stability of the resulting tertiary carbocation. The expected fragmentation pattern would likely involve the following key fragments:

Formation of a tolyl-substituted acylium ion: Cleavage of the bond between the isopropyl group and the tolyl ring.

Cleavage of the oxadiazole ring: This can lead to various smaller fragments, characteristic of the heterocyclic core. researchgate.net

Loss of the tertiary butyl group: This would result in a fragment corresponding to the 2-m-tolyl-1,3,4-oxadiazole cation.

The table below summarizes the HRMS data for selected 1,3,4-oxadiazole analogues, demonstrating the precision of this technique in confirming molecular formulas.

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | C₁₄H₁₇N₃O₃ | 276.1348 | 276.1351 | nih.gov |

| 2-Pentadecyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | C₂₃H₃₅N₃O₃ | 402.2757 | 402.2755 | mdpi.com |

| 2,6-di-tert-butyl-4-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)phenol | C₂₄H₃₀N₂O₂ | 378.2307 | 378.2301 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic and heterocyclic compounds like 1,3,4-oxadiazoles, the primary electronic transitions observed are π→π* and n→π*. nih.gov

The electronic spectrum of 1,3,4-oxadiazole derivatives is characterized by absorption bands that are influenced by the nature of the substituents on the ring. Generally, these compounds exhibit strong absorption in the ultraviolet region. The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, typically result in intense absorption bands. The n→π* transitions, involving the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital, are usually weaker.

In analogous 2-alkyl-5-aryl-1,3,4-oxadiazoles, absorption maxima (λmax) are often observed in the range of 280-300 nm, which can be attributed to the π→π* transitions of the conjugated system. mdpi.comnih.gov For instance, 2-hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole shows absorption maxima at 218 nm and 288 nm in methanol (B129727). nih.gov The presence of the aromatic tolyl group and the oxadiazole ring in 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole suggests that its UV-Vis spectrum would also be dominated by π→π* transitions, likely appearing in a similar region.

The position and intensity of absorption bands in the UV-Vis spectra of 1,3,4-oxadiazoles are highly sensitive to the electronic nature of the substituents at the C2 and C5 positions.

Electron-donating groups (EDGs) , such as alkyl, hydroxyl (-OH), or amino (-NH₂) groups, tend to cause a bathochromic shift (a shift to longer wavelengths or red shift) of the absorption maximum. This is due to the donation of electron density into the π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, typically cause a hypsochromic shift (a shift to shorter wavelengths or blue shift) or can lead to a bathochromic shift if they extend the conjugation.

In a series of 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles, the introduction of different substituents on the phenylazo moiety significantly alters the electronic spectra. nih.govresearchgate.net For example, compounds with a hydroxyl group show different absorption characteristics compared to those with a dimethylamino group, reflecting the differing electron-donating strengths of these substituents. researchgate.net The m-tolyl group in 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole acts as a weak electron-donating group, which would influence the precise λmax of its electronic transitions.

The table below presents UV-Vis absorption data for several 1,3,4-oxadiazole analogues, illustrating the effect of different substituents on their electronic absorption.

| Compound | Solvent | λmax (nm) | Reference |

| 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Methanol | 286 | mdpi.com |

| 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Methanol | 218, 288 | nih.gov |

| 2,5-bis[4-(2-phenylvinyl)phenyl]-1,3,4-oxadiazole | THF | 368 | tubitak.gov.tr |

| Pyrazolo[1,5-a]pyridine-oxadiazole derivatives | Dichloromethane | 283-303 | researchgate.net |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule.

While the specific crystal structure of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has not been reported, analysis of closely related 2,5-diaryl-1,3,4-oxadiazoles provides valuable insights into the expected solid-state conformation. nih.govuzh.ch

Crystal structures of compounds like 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole reveal that the molecule adopts a nearly planar geometry. nih.gov The dihedral angles between the central 1,3,4-oxadiazole ring and the flanking aryl rings are typically small, allowing for effective π-conjugation across the molecule. researchgate.netnih.gov This planarity facilitates intermolecular π–π stacking interactions, where parallel aromatic rings align with one another, contributing to the stability of the crystal lattice. nih.gov

In the crystal packing of these analogues, other non-covalent interactions such as C—H⋯N and C—H⋯π hydrogen bonds are also commonly observed, which organize the molecules into complex supramolecular architectures. nih.gov For 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole, the bulky 2-propyl group attached to the tolyl ring would introduce significant steric hindrance. This steric bulk would likely influence the crystal packing, potentially disrupting the close parallel stacking observed in less hindered analogues and leading to a different packing motif in the solid state.

The table below provides crystallographic data for a representative 2,5-diaryl-1,3,4-oxadiazole analogue.

| Compound Name | 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole |

| Molecular Formula | C₁₅H₁₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.733 |

| b (Å) | 5.1441 |

| c (Å) | 12.436 |

| β (°) ** | 107.477 |

| Volume (ų) ** | 1204.1 |

| Key Structural Feature | Near-planar geometry with π–π stacking |

| Reference | nih.gov |

Computational and Theoretical Investigations of 2 2 M Tolylpropan 2 Yl 1,3,4 Oxadiazole and 1,3,4 Oxadiazole Scaffolds

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It has been widely applied to 1,3,4-oxadiazole (B1194373) derivatives to understand their geometry, reactivity, and spectroscopic characteristics.

In a study of 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, the molecule was found to have a near-planar geometry, with the phenyl and tolyl rings only slightly inclined relative to the central oxadiazole ring. nih.gov This planarity facilitates molecular packing and stacking interactions. nih.gov For 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole, the bulky tert-butyl group connected to the tolyl ring would likely introduce significant steric hindrance, influencing the dihedral angles between the aromatic rings and the oxadiazole core.

Table 1: Representative Bond Lengths and Angles for 1,3,4-Oxadiazole Derivatives

| Parameter | 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole | Methyl 2-(5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-ylthio)-acetate |

| Bond Lengths (Å) | ||

| O1-C2 | 1.369 (3) | 1.372 (3) |

| C2-N3 | 1.298 (3) | 1.293 (3) |

| N3-N4 | 1.416 (3) | 1.411 (3) |

| N4-C5 | 1.296 (3) | 1.295 (3) |

| C5-O1 | 1.371 (3) | 1.373 (3) |

| Bond Angles ( °) | ||

| C5-O1-C2 | 103.5 (2) | 103.8 (2) |

| O1-C2-N3 | 115.3 (2) | 115.1 (2) |

| C2-N3-N4 | 103.9 (2) | 103.6 (2) |

| N3-N4-C5 | 103.8 (2) | 103.7 (2) |

| N4-C5-O1 | 113.5 (2) | 113.8 (2) |

Data is illustrative and sourced from crystallographic studies of representative 1,3,4-oxadiazole derivatives. nih.govresearchgate.net

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. mdpi.com

For 1,3,4-oxadiazole derivatives, DFT studies have shown that the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. mdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. nih.gov In a study of various 2,5-disubstituted-1,3,4-oxadiazole derivatives, the HOMO-LUMO gap was found to be influenced by the nature of the substituents. mdpi.com Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller energy gap. nih.gov

Table 2: Calculated Electronic Properties of a Representative 1,3,4-Oxadiazole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.31 |

Note: These values are representative for a generic 1,3,4-oxadiazole derivative and can vary significantly based on the specific substituents.

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps color-code the electrostatic potential onto the molecular surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

In 1,3,4-oxadiazole derivatives, the nitrogen atoms of the oxadiazole ring are typically the most electron-rich centers, exhibiting a negative electrostatic potential. researchgate.net This makes them susceptible to interactions with electrophiles and hydrogen bond donors. researchgate.net Conversely, the hydrogen atoms of the molecule generally show a positive electrostatic potential. The specific charge distribution can be fine-tuned by the substituents attached to the oxadiazole ring.

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,3,4-oxadiazole derivatives have been shown to be in good agreement with experimental values. nih.govnih.govwho.int For instance, in synthesized 1,3,4-oxadiazole-thioether derivatives, the carbon atoms of the oxadiazole ring (C-2 and C-5) typically resonate in the range of δ 164-165 ppm in the 13C NMR spectrum. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. For 1,3,4-oxadiazoles, characteristic IR peaks include those for C=N stretching and C-O-C stretching of the oxadiazole ring. nih.govwho.int

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. The absorption maxima (λmax) correspond to electronic transitions, often from the HOMO to the LUMO. nih.gov The UV-Vis spectra of 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles have been studied, showing distinct absorption bands. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Numerous molecular docking studies have been performed on 1,3,4-oxadiazole derivatives to investigate their potential as inhibitors of various enzymes. These studies reveal the key interactions between the oxadiazole scaffold and the amino acid residues in the active site of the target protein.

The 1,3,4-oxadiazole ring itself can participate in important interactions. The nitrogen atoms, being electron-rich, can act as hydrogen bond acceptors. nih.gov For example, in docking studies with the epidermal growth factor receptor (EGFR) tyrosine kinase domain, the nitrogen atoms of the 1,3,4-oxadiazole ring were observed to form hydrogen bonds with the Met769 residue. nih.gov

The substituents on the oxadiazole ring play a crucial role in determining the binding affinity and selectivity. Docking studies of 1,3,4-oxadiazole derivatives as potential inhibitors of VEGFR2, a key protein in angiogenesis, have shown that various substituents can form hydrogen bonds, pi-sigma bonds, and pi-alkyl interactions with the receptor's active site. mdpi.commdpi.com

Table 3: Common Interacting Residues for 1,3,4-Oxadiazole Derivatives in Different Protein Targets

| Protein Target | Key Interacting Residues | Type of Interaction |

| Epidermal Growth Factor Receptor (EGFR) | Met769, Gln767, Thr766 | Hydrogen Bonding |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Asp831, Thr830, Lys721, Met742 | Hydrogen Bonding, Pi-Sigma, Sulphur Interactions |

| Cyclooxygenase-2 (COX-2) | - | - |

| GABA-A Receptor | Glu52, Ser51, Val53 | Hydrogen Bonding |

This table is a compilation of findings from various molecular docking studies. mdpi.comnih.govmdpi.comresearchgate.net The specific interacting residues can vary depending on the exact ligand structure.

Prediction of Binding Affinities with Receptors/Enzymes (Computational Assessment)

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, such as a protein or enzyme. semanticscholar.orgresearchgate.net This method is widely applied to screen libraries of 1,3,4-oxadiazole derivatives against various biological targets to identify potential lead compounds.

Research has demonstrated the utility of docking for 1,3,4-oxadiazole scaffolds against a range of enzymes and receptors. For instance, studies targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein in angiogenesis, identified several 1,3,4-oxadiazole derivatives with strong predicted binding affinities. nih.govmdpi.com In one such study, derivatives 7j, 7g, and 7l showed favorable binding energy values of -48.89, -46.32, and -45.01 kJ/mol, respectively, suggesting potent inhibitory activity. nih.govmdpi.com The estimated inhibition constant (IC50) for the most potent compound, 7j, was calculated to be 0.009 µM. nih.govmdpi.com In contrast, these same compounds exhibited weaker binding to the Epidermal Growth Factor Receptor (EGFR), indicating a degree of selectivity. nih.govmdpi.com

Similarly, docking studies on 1,3,4-oxadiazole derivatives as potential inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), a target for neurodegenerative diseases and depression, have revealed promising candidates. Synthesized derivatives were found to have binding free energies ranging from -6.398 to -7.800 kcal/mol, with the most potent compound (compound 8) showing a binding energy of -7.800 kcal/mol. bdpsjournal.org These interactions were stabilized by hydrogen bonds with key residues like ASP 200, LYS 183, and ARG 144. bdpsjournal.org

Other notable applications include the screening of 1,3,4-oxadiazoles against the GABAA receptor for anticonvulsant activity, where 17 out of 65 compounds showed significantly better MolDock scores (ranging from -66.344 to -102.653) than standard drugs like Ethosuximide (-50.6357) and Carbamazepine (-58.5047). semanticscholar.orgresearchgate.net Furthermore, these derivatives have been computationally assessed against targets like acetylcholinesterase (AChE), cyclooxygenase-2 (COX-2), and bacterial peptide deformylase, consistently demonstrating the scaffold's potential for forming stable and high-affinity interactions with diverse biological targets. tandfonline.comnih.govnih.gov

Table 1: Predicted Binding Affinities of 1,3,4-Oxadiazole Derivatives with Various Receptors/Enzymes

| Derivative Class/Compound | Target Receptor/Enzyme | Predicted Binding Affinity/Score | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Oxadiazole amide derivatives (7j, 7g, 7l) | VEGFR2 | -48.89, -46.32, -45.01 kJ/mol | His1024, Ile1044, Cys1045 | nih.govmdpi.com |

| Oxadiazole derivatives (Compound 8, 3) | GSK-3β (PDB: 3GB2) | -7.800, -7.524 kcal/mol | ASP 200, LYS 183, ARG 144, ILE 62 | bdpsjournal.org |

| Oxadiazole derivatives (17 compounds) | GABA-A Receptor (PDB: 4COF) | -66.344 to -102.653 (MolDock Score) | Glu52, Ser51, Val53, Asn54, Thr58 | semanticscholar.orgresearchgate.net |

| Pyridine-thiazole-oxadiazole hybrids (5e) | Acetylcholinesterase (AChE) | IC50: 0.023 to 0.037 μM (for series) | Not specified | nih.gov |

| Benzofuran-1,3,4-oxadiazoles (BF4) | M. tuberculosis Pks13 | -14.82 kcal/mol | Not specified | nih.gov |

| 1,3,4-oxadiazole-triazole hybrids | COX-2 | High affinity noted | Not specified | tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov These models are valuable for predicting the activity of novel compounds and for understanding which structural features are most important for a desired biological effect. For 1,3,4-oxadiazole scaffolds, various QSAR models have been developed to predict activities such as antimicrobial and anti-inflammatory effects. nih.govresearchgate.netnih.gov

The development of a robust QSAR model involves selecting a set of molecules with known activities (a training set), calculating various molecular descriptors, and then using statistical methods to build a mathematical equation that relates the descriptors to the activity. researchgate.netnih.gov The model's predictive power is then validated using an external set of molecules (a test set) that were not used in the model's creation. researchgate.net

One common approach is the 3D-QSAR method known as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). researchgate.netnih.gov In a study on 1,3,4-oxadiazole derivatives with antimycobacterial activity, a kNN-MFA model was developed using a training set of 33 molecules and a test set of 8 molecules. researchgate.net The resulting model showed good internal and external predictivity, with a cross-validation value (q²) of 0.5022 and a predictive r-squared (pred_r²) of 0.2898. researchgate.net Another 3D-QSAR study on a different set of 1,3,4-oxadiazoles yielded a model with even stronger statistical validation: a q² of 0.6969 and a pred_r² of 0.6148, based on a training set of 17 molecules and a test set of 4. nih.gov Similarly, QSAR models for 1,2,4-oxadiazole (B8745197) derivatives as Sortase A inhibitors have been developed using Partial Least Squares (PLS) regression, achieving a high predictive potential (R² = 0.9235) with a q² of 0.6319. nih.govresearchgate.net

Table 2: Statistical Validation of QSAR Models for Oxadiazole Derivatives

| Oxadiazole Series | QSAR Method | Training Set Size | Test Set Size | q² (Internal Predictivity) | pred_r² (External Predictivity) | Reference |

|---|---|---|---|---|---|---|

| Antimycobacterial 1,3,4-Oxadiazoles | kNN-MFA | 33 | 8 | 0.5022 | 0.2898 | researchgate.net |

| Antibacterial 1,3,4-Oxadiazoles | kNN-MFA | 17 | 4 | 0.6969 | 0.6148 | nih.gov |

| Sortase A Inhibitor 1,2,4-Oxadiazoles | 3D-QSAR (PLS) | 96 | 24 | 0.6319 | 0.5479 | nih.govresearchgate.net |

A critical outcome of QSAR studies is the identification of molecular descriptors that significantly influence the compound's activity. researchgate.net These descriptors can be steric (related to size and shape), electronic (related to charge distribution), or topological, among others.

For the antimycobacterial 1,3,4-oxadiazoles, the developed QSAR model indicated that the presence of a sulfur atom is essential for activity. researchgate.net It also showed that larger, bulky substituents tend to decrease activity, whereas the presence of electronegative groups, such as halogens, contributes positively to the antimycobacterial effect. researchgate.net In a separate QSAR study on 1,3,4-oxadiazole derivatives of Diclofenac and Naproxen, it was found that compounds with mono-substitutions like chloro (Cl), methoxy (B1213986) (OCH3), and nitro (NO2) groups on the phenyl ring exhibited the highest analgesic and anti-inflammatory activities. nih.gov Another study highlighted descriptors such as Zagreb, GATS2m, and VR3_Dzs as being critical for predicting the hazard threshold of aromatic compounds, a model applicable to oxadiazole derivatives. researchgate.net These findings provide a clear roadmap for medicinal chemists to design future derivatives with potentially enhanced activity by modifying these specific structural features.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations calculate the motion of atoms by applying classical mechanics, allowing researchers to observe the stability of the ligand-receptor complex and the conformational changes of the ligand and protein in a simulated physiological environment. mdpi.comnih.gov

MD simulations are essential for understanding how a ligand behaves in a dynamic, solvated environment, which more closely resembles conditions within the human body. mdpi.com Studies on 1,3,4-oxadiazole derivatives often perform simulations in a system solvated with water molecules, with ions added to neutralize the system and mimic physiological salt concentrations. nih.gov These simulations can reveal how the ligand adjusts its conformation within the binding pocket and the role of surrounding water molecules in mediating interactions. nih.gov By observing the ligand's flexibility and shifts in its binding pose over the course of the simulation (e.g., 100 nanoseconds), researchers can gain confidence in the binding mode predicted by initial docking studies. mdpi.comresearchgate.net

A primary application of MD simulations in drug design is to assess the stability of the ligand-receptor complex predicted by molecular docking. nih.govmdpi.com Several metrics are used to evaluate this stability.

The Root Mean Square Deviation (RMSD) is a key metric that measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over time. A stable complex is indicated by the RMSD value reaching a plateau and showing minimal fluctuations. nih.gov In a study of 1,3,4-oxadiazole derivatives targeting VEGFR2, MD simulations showed that the protein-ligand complexes reached a steady state after 25 nanoseconds and remained stable for the remainder of the simulation, confirming a stable binding interaction. mdpi.comnih.gov

The Root Mean Square Fluctuation (RMSF) is used to analyze the flexibility of individual amino acid residues in the protein. mdpi.comresearchgate.net Residues in the binding site that interact with the ligand are expected to show lower fluctuation, indicating a stable interaction. In the VEGFR2 study, the average RMSF value for the majority of the protein's Cα atoms was less than 1 Å, indicating high stability of the protein structure upon ligand binding. mdpi.com

The analysis of hydrogen bonds over the simulation period also provides insight into interaction stability. A consistent number of hydrogen bonds between the ligand and the receptor throughout the simulation suggests a stable and strong interaction. nih.gov Studies have shown that potent 1,3,4-oxadiazole derivatives maintain a constant number of H-bonds with their target, supporting the stability of the complex. nih.gov

Pharmacophore Modeling and Virtual Screening (Computational Design Principles)

Pharmacophore modeling and virtual screening are powerful computational techniques that have been instrumental in the discovery and design of novel bioactive molecules based on the 1,3,4-oxadiazole scaffold. These methods accelerate the identification of promising lead compounds by focusing on the essential three-dimensional arrangement of chemical features required for biological activity.

A pharmacophore model represents the key steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (RA), and positive or negative ionizable groups.

In a notable study targeting thymidine (B127349) phosphorylase (TP), an enzyme implicated in cancer progression, a ligand-based pharmacophore model was developed using a set of 76 known 1,3,4-oxadiazole analogues with their experimental IC50 values. tandfonline.comtandfonline.com The most robust model, Hypo 2, was generated using the 3D-QSAR Pharmacophore (HypoGen) algorithm and consisted of one hydrogen bond acceptor, one hydrogen bond donor, and one ring aromatic feature. tandfonline.comtandfonline.com This model was statistically validated, demonstrating a high correlation between the estimated and experimental activities. tandfonline.comtandfonline.com

This validated pharmacophore model, Hypo 2, was then employed as a 3D query for a virtual screening campaign to search for novel TP inhibitors from large chemical databases like PubChem and ChEMBL. tandfonline.comtandfonline.com The initial screening of over 12,000 compounds containing the 1,3,4-oxadiazole moiety was filtered based on drug-like properties, including Lipinski's and Veber's rules, as well as ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters. tandfonline.com This multi-step filtering process narrowed down the vast chemical space to a manageable number of potential candidates.

The subsequent molecular docking studies of the filtered hits into the active site of the TP enzyme (PDB ID: 1UOU) helped in prioritizing the compounds based on their binding affinity and interaction patterns with key amino acid residues. tandfonline.com This integrated approach, combining pharmacophore modeling, virtual screening, and molecular docking, successfully identified several promising 1,3,4-oxadiazole derivatives as potential TP inhibitors for anticancer therapy. tandfonline.comtandfonline.com

Similarly, another study focused on identifying anti-tubulin agents from a library of 1,3,4-oxadiazole derivatives. nih.gov A five-featured pharmacophore model (AAHHR_1) was developed and validated. nih.gov This model was then used to screen a database of 30,212 derivatives, leading to the identification of 11 hits with significant docking scores against the tubulin protein (PDB code: 1SA0). nih.gov Further analysis using MM-GBSA and ADMET studies pinpointed two hits as particularly promising candidates. nih.gov

In the context of discovering inhibitors for aminoacyl-tRNA synthetases (aaRSs), a structure-based virtual screening approach was utilized. bohrium.comctu.edu.vn Fifty-two designed 1,3,4-oxadiazole structures were docked into the active site of methionyl-tRNA synthetase (MetRS). bohrium.comctu.edu.vn This led to the identification of 14 compounds that displayed favorable interactions with critical amino acids in the enzyme's binding pocket, suggesting their potential as MetRS inhibitors. bohrium.comctu.edu.vn

The following table summarizes the key findings from a representative study on pharmacophore modeling and virtual screening of 1,3,4-oxadiazole derivatives targeting thymidine phosphorylase.

| Parameter | Description |

| Target | Thymidine Phosphorylase (TP) |

| Pharmacophore Model | Hypo 2 |

| Pharmacophoric Features | 1 Hydrogen Bond Acceptor (HBA), 1 Hydrogen Bond Donor (HBD), 1 Ring Aromatic (RA) |

| Statistical Validation (r²) | 0.69 |

| Initial Compound Library Size | 12,353 |

| Databases Screened | PubChem, ChEMBL |

| Number of Potential Hits (IC50 < 10 µM) | 329 |

| Number of Shortlisted Hits | 30 |

| Most Promising Hit | ChEMBL2058305 |

| Data derived from a study on the discovery of 1,3,4-oxadiazole derivatives as anticancer agents. tandfonline.comtandfonline.com |

The table below presents the details of the top hit compounds identified through virtual screening in a study targeting tubulin.

| Hit Compound | Docking Score (kcal/mol) |

| HIT1 | -9.719 |

| HIT4 | -8.530 |

| Colchicine (Reference) | -7.046 |

| Data from a study identifying 1,3,4-oxadiazoles as tubulin-targeted anticancer agents. nih.gov |

While specific computational studies on 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole are not extensively documented in the reviewed literature, the principles and successful applications of pharmacophore modeling and virtual screening on the broader 1,3,4-oxadiazole scaffold highlight the potential of these computational methods for designing and discovering new derivatives with desired biological activities.

Structure Mechanism and Structure Interaction Relationship Studies of 1,3,4 Oxadiazole Derivatives

Design Principles for Structure-Activity Relationship (SAR) Exploration

Key design principles in the SAR exploration of 1,3,4-oxadiazole (B1194373) derivatives include:

Systematic Modification of Substituents: Researchers systematically alter the groups at the 2- and 5-positions to probe the chemical space around the oxadiazole core. This can involve varying the size, lipophilicity, electronic properties, and hydrogen bonding capacity of the substituents. For instance, the introduction of different aryl or alkyl groups can significantly influence the compound's interaction with biological targets. mdpi.com

Bioisosteric Replacement: The 1,3,4-oxadiazole ring itself is often employed as a bioisostere for other functional groups, such as esters and amides, to improve metabolic stability and pharmacokinetic properties. nih.gov Similarly, substituents on the oxadiazole ring can be replaced with other groups that have similar steric and electronic features to fine-tune activity.

Hybrid Molecule Design: This strategy involves combining the 1,3,4-oxadiazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. This approach has been successful in developing potent antimicrobial and anticancer agents.

Computational Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to build mathematical models that correlate the chemical structure of 1,3,4-oxadiazole derivatives with their biological activity. nih.gov These models, along with molecular docking studies, help in predicting the activity of new, unsynthesized compounds and in understanding the key structural features required for a desired biological effect. researchgate.netresearchgate.netnih.gov

The synthesis of libraries of 2,5-disubstituted-1,3,4-oxadiazoles is often achieved through well-established synthetic routes, such as the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. jchemrev.comjchemrev.com The availability of diverse starting materials allows for the creation of a wide range of analogs for SAR studies.

Table 1: Common Substituent Modifications in 1,3,4-Oxadiazole SAR Studies

| Modification Strategy | Rationale | Example of Substituent Change |

| Varying Alkyl Chain Length | To probe hydrophobic pockets and optimize lipophilicity. | Methyl to Ethyl to Propyl |

| Introducing Aromatic Rings | To explore pi-stacking interactions and introduce conformational constraints. | Phenyl, Pyridyl, Naphthyl |

| Altering Substitution Pattern on Aryl Rings | To fine-tune electronic properties and steric fit. | Ortho- vs. Meta- vs. Para-substitution |

| Introducing Polar Functional Groups | To enhance solubility and create new hydrogen bonding opportunities. | -OH, -NH2, -COOH |

| Bioisosteric Replacement | To improve metabolic stability or other pharmacokinetic properties. | -CH3 to -Cl; -COOH to Tetrazole |

Role of the 1,3,4-Oxadiazole Ring as a Bioisostere and Scaffold in Molecular Recognition

The 1,3,4-oxadiazole ring plays a multifaceted role in medicinal chemistry, acting as both a versatile scaffold and a valuable bioisostere. Its unique combination of structural and electronic features contributes significantly to its utility in the design of biologically active molecules.

As a bioisostere , the 1,3,4-oxadiazole ring is frequently used to replace labile ester and amide functionalities in drug candidates. nih.gov This substitution is advantageous because the oxadiazole ring is generally more resistant to hydrolytic and enzymatic degradation, leading to improved metabolic stability and a longer duration of action. The electronic properties of the 1,3,4-oxadiazole, with its two nitrogen atoms acting as hydrogen bond acceptors, allow it to mimic the hydrogen bonding capabilities of the ester or amide groups it replaces, thus preserving or even enhancing the molecule's interaction with its biological target.

The 1,3,4-oxadiazole ring also serves as a rigid scaffold that can be used to orient substituents in a defined three-dimensional space. This planarity and rigidity can be crucial for achieving a precise fit within a receptor binding site or an enzyme's active site. The ability to easily introduce a wide variety of substituents at the 2- and 5-positions allows for the systematic exploration of the surrounding chemical space, facilitating the optimization of binding interactions. mdpi.com

The key features of the 1,3,4-oxadiazole ring that contribute to its role in molecular recognition include:

Hydrogen Bonding: The two nitrogen atoms of the oxadiazole ring are effective hydrogen bond acceptors, allowing for specific interactions with hydrogen bond donors in biological macromolecules.

Dipole Moment: The arrangement of the heteroatoms in the 1,3,4-oxadiazole ring creates a significant dipole moment, which can contribute to favorable dipole-dipole interactions with the target protein.

Aromaticity and Pi-Interactions: The 1,3,4-oxadiazole ring possesses aromatic character, enabling it to participate in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding site.

The combination of these properties makes the 1,3,4-oxadiazole a "privileged scaffold" in medicinal chemistry, meaning that it is a structural motif that is frequently found in biologically active compounds across a range of different targets.

Influence of the 2-(2-m-Tolylpropan-2-yl) Substituent on Theoretical Molecular Recognition and Interaction

The introduction of a 2-(2-m-tolylpropan-2-yl) substituent at the 2-position of the 1,3,4-oxadiazole ring is expected to have a profound influence on the molecule's theoretical molecular recognition and interaction profile. This bulky and lipophilic group introduces specific steric and electronic features that can dictate how the molecule interacts with a biological target.

Steric Influence:

The most significant impact of the 2-(2-m-tolylpropan-2-yl) group is its sheer size. This bulky substituent will occupy a considerable volume of space, which can be either advantageous or detrimental depending on the topology of the target's binding site.

Positive Steric Interactions: If the binding site possesses a large, hydrophobic pocket, the tolyl and propyl groups can engage in extensive van der Waals and hydrophobic interactions, leading to a strong and specific binding affinity. The tertiary carbon of the propan-2-yl group and the tolyl ring create a defined three-dimensional shape that could fit snugly into a complementary cavity.

Negative Steric Hindrance: Conversely, if the binding site is narrow or constrained, the bulky 2-(2-m-tolylpropan-2-yl) group could lead to steric clashes with the amino acid residues of the target, preventing the molecule from adopting an optimal binding conformation and thus reducing its activity.

Lipophilicity and Hydrophobic Interactions:

Electronic and Conformational Effects:

The m-tolyl group, with its methyl substituent on the phenyl ring, has a weak electron-donating effect. This can subtly influence the electronic properties of the attached oxadiazole ring. The rotational freedom around the single bonds connecting the substituent to the oxadiazole ring allows for some conformational flexibility, which could enable the molecule to adapt its shape to fit the binding site. However, the steric bulk of the group will likely limit the range of accessible conformations.

Mechanistic Insights into Potential Biochemical Interactions (Computational Probes)

Computational methods provide a powerful tool for gaining theoretical insights into the potential biochemical interactions of a molecule like 2-(2-m-tolylpropan-2-yl)-1,3,4-oxadiazole. Molecular docking and molecular dynamics simulations can be used to model the interaction of the compound with various biological targets, such as enzymes and receptors. researchgate.netnih.gov

Theoretically, 2-(2-m-tolylpropan-2-yl)-1,3,4-oxadiazole could interact with an enzyme's active site through a combination of interactions. A hypothetical binding mode could involve:

Hydrophobic Pocket Occupancy: The bulky and lipophilic 2-(2-m-tolylpropan-2-yl) group would be ideally suited to occupy a large hydrophobic pocket within the enzyme's active site. This pocket might typically accommodate a natural substrate with a similar lipophilic moiety. The tolyl and propyl groups would engage in extensive van der Waals and hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine.

Hydrogen Bonding by the Oxadiazole Ring: The two nitrogen atoms of the 1,3,4-oxadiazole ring are capable of acting as hydrogen bond acceptors. These could form hydrogen bonds with hydrogen bond donor residues in the active site, such as the side chains of serine, threonine, or asparagine, or with backbone amide protons. These directional interactions would help to anchor the molecule in a specific orientation within the active site.

Pi-Stacking Interactions: The tolyl ring of the substituent could participate in pi-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan. This would further contribute to the stability of the enzyme-inhibitor complex.

The principles governing the theoretical interaction of 2-(2-m-tolylpropan-2-yl)-1,3,4-oxadiazole with a receptor are similar to those for enzyme active sites. The binding mechanism would be driven by a combination of forces leading to a stable ligand-receptor complex.

Hydrophobic Core Interaction: Many receptors, particularly those for lipophilic ligands, have binding pockets with significant hydrophobic character. The 2-(2-m-tolylpropan-2-yl) substituent would be well-suited to interact with such a hydrophobic core, driving the binding process through the hydrophobic effect.

Anchor Points via Hydrogen Bonding: The 1,3,4-oxadiazole ring would likely serve as a key anchor point, forming specific hydrogen bonds with polar residues in the receptor's binding site. This would provide the specificity required for potent receptor binding.

Conformational Selection: The binding of the ligand could induce a conformational change in the receptor, leading to either agonistic or antagonistic activity. Alternatively, the ligand may bind to and stabilize a particular pre-existing conformation of the receptor. The bulky nature of the 2-(2-m-tolylpropan-2-yl) group could play a significant role in determining the nature of this conformational change.

Computational docking studies could be used to generate hypothetical binding poses of the molecule within the binding sites of various receptors. These models would highlight the key interacting residues and provide a rational basis for designing new analogs with improved binding affinity and selectivity. researchgate.net

Strategies for Modulating Theoretical Interaction Profiles through Substituent Variation

The theoretical interaction profile of 2-(2-m-tolylpropan-2-yl)-1,3,4-oxadiazole can be systematically modulated by making specific variations to the 2-(2-m-tolylpropan-2-yl) substituent. These modifications would aim to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with a given biological target.

Table 2: Strategies for Modulating the Interaction Profile of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole

| Modification Strategy | Rationale | Expected Impact on Interaction Profile |

| Varying the Position of the Methyl Group on the Tolyl Ring | To probe for subtle changes in the shape of the binding pocket and explore different pi-stacking geometries. | Moving the methyl group to the ortho or para position could improve or worsen the fit within the binding site and alter the strength of pi-stacking interactions. |

| Introducing Additional Substituents on the Tolyl Ring | To modulate electronic properties and introduce new interaction points. | Adding an electron-withdrawing group (e.g., -Cl, -CF3) could alter the electronics of the pi-system, while adding a hydrogen bond donor/acceptor (e.g., -OH, -OCH3) could create new specific interactions with the target. |

| Altering the Alkyl Chain Length | To optimize the fit within a hydrophobic pocket. | Shortening the propyl chain to an ethyl or methyl group would reduce the steric bulk and lipophilicity, which could be beneficial if the binding pocket is small. Lengthening the chain could enhance hydrophobic interactions if the pocket is large enough to accommodate it. |

| Introducing Polar Groups on the Alkyl Chain | To improve solubility and introduce new hydrogen bonding interactions. | Replacing a methyl group on the propyl chain with a hydroxyl or amino group could create a new hydrogen bonding interaction with the target and improve the molecule's overall pharmacokinetic properties. |

| Replacing the Tolyl Group with Other Aromatic or Heteroaromatic Rings | To explore different steric and electronic requirements of the binding site. | Replacing the tolyl group with a naphthyl, pyridyl, or thiophene (B33073) ring would significantly alter the shape, size, and electronic properties of the substituent, potentially leading to improved binding or selectivity. |

These strategies, guided by computational modeling and SAR principles, would allow for a rational approach to the optimization of 2-(2-m-tolylpropan-2-yl)-1,3,4-oxadiazole as a lead compound for a specific biological target. The goal would be to identify the optimal combination of substituents that maximizes the desired biological activity while minimizing off-target effects.

Future Research Directions and Innovative Applications in Chemical Science

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has traditionally involved methods that can be resource-intensive and generate significant waste. Future research will prioritize the development of novel synthetic pathways that are not only efficient but also adhere to the principles of green chemistry, focusing on high atom economy and sustainability. nih.gov

Key Research Thrusts:

Catalyst-Based and Catalyst-Free Synthesis: Exploration of innovative catalytic systems and catalyst-free reaction conditions aims to minimize energy consumption and the use of hazardous reagents. nih.gov

Green Solvents and Microwave-Assisted Synthesis: The use of environmentally benign solvents and techniques like microwave-assisted synthesis can lead to shorter reaction times, higher yields, and a reduced environmental footprint. nih.govmdpi.comnih.gov

Focus on Atom Economy: A critical aspect of sustainable synthesis is maximizing the incorporation of atoms from the reactants into the final product. jocpr.com This involves designing reactions that minimize the formation of byproducts. The concept of atom economy provides a metric to quantify the "greenness" of a chemical process. rsc.org

Table 1: Comparison of Synthetic Methodologies for Oxadiazole Derivatives

| Synthetic Strategy | Advantages | Challenges | Key References |

| Conventional Heating | Well-established, predictable outcomes. | Often requires long reaction times and high energy input. | mdpi.com |

| Microwave-Assisted | Rapid heating, shorter reaction times, often higher yields. | Specialized equipment required, scalability can be a concern. | mdpi.comnih.gov |

| Catalytic Methods | Increased reaction rates, potential for stereoselectivity. | Catalyst cost, toxicity, and removal from the final product. | nih.govjocpr.com |

| One-Pot Synthesis | Reduced waste, time, and resource savings. | Requires careful reaction design and compatibility of reagents. | mdpi.com |

Advanced Computational Design of Next-Generation Oxadiazole Derivatives with Targeted Interaction Profiles

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with specific properties. For oxadiazole derivatives, these methods can predict biological activity, material properties, and interaction profiles, thereby guiding synthetic efforts toward the most promising candidates.

Key Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential biological targets and binding affinities. mdpi.commdpi.comresearchgate.net Studies have utilized molecular docking to investigate the interaction of oxadiazole derivatives with various enzymes and receptors. mdpi.comresearchgate.netnih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, stability, and reactivity of molecules. nih.govmdpi.com This information is crucial for predicting the behavior of novel oxadiazole derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized derivatives. researchgate.netnih.gov

Table 2: Application of Computational Methods in Oxadiazole Research

| Computational Method | Application | Insights Gained | Key References |

| Molecular Docking | Predicting binding modes of oxadiazole derivatives to biological targets. | Identification of key interactions, prediction of binding affinity. | mdpi.commdpi.comresearchgate.netnih.gov |

| DFT | Calculating electronic properties and reactivity. | Understanding of molecular stability and reaction mechanisms. | nih.govmdpi.com |

| QSAR | Developing predictive models for biological activity. | Guiding the design of more potent compounds. | researchgate.netnih.gov |

Exploration of Oxadiazole Scaffolds in Materials Science (e.g., optical materials, polymers, corrosion inhibitors)

The unique electronic and structural properties of the 1,3,4-oxadiazole ring make it a valuable building block in materials science. google.com Future research will continue to explore the potential of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole and related compounds in the development of advanced materials.

Optical Materials: The oxadiazole moiety is known for its electron-withdrawing nature and its ability to participate in conjugated systems, leading to interesting photoluminescent properties. rsc.orgresearchgate.net This makes oxadiazole derivatives promising candidates for use in organic light-emitting diodes (OLEDs) and other optical applications. rsc.orguni-augsburg.delookchem.com The design of new derivatives will focus on tuning their absorption and emission spectra for specific applications. researchgate.netresearchgate.net

Polymers: Incorporating the oxadiazole ring into polymer backbones or as side chains can enhance thermal stability, electron transport properties, and luminescence. uni-augsburg.deresearchgate.netresearchgate.net Research is ongoing to synthesize new oxadiazole-containing polymers for applications in polymer LEDs and other electronic devices. uni-augsburg.deacs.org

Corrosion Inhibitors: Oxadiazole derivatives have demonstrated effectiveness as corrosion inhibitors for various metals, particularly in acidic environments. researchgate.netresearchgate.netkfupm.edu.sa Their ability to adsorb onto metal surfaces and form a protective film is attributed to the presence of heteroatoms (nitrogen and oxygen) and the aromatic ring. researchgate.net Future work will involve designing and synthesizing novel oxadiazole derivatives with enhanced corrosion inhibition efficiency. researchgate.netkoreascience.kr

Table 3: Applications of Oxadiazole Derivatives in Materials Science

| Application Area | Key Properties of Oxadiazole Scaffold | Potential Advantages | Key References |

| Optical Materials (OLEDs) | Electron-withdrawing, fluorescent, good charge transport. | Enhanced quantum efficiency, color tuning. | rsc.orgresearchgate.netuni-augsburg.delookchem.comresearchgate.net |

| Polymers | Thermal stability, electron transport, luminescence. | High-performance polymers for electronics. | uni-augsburg.deresearchgate.netresearchgate.netacs.orgacs.org |

| Corrosion Inhibitors | Adsorption via heteroatoms, protective film formation. | Effective protection of metals in corrosive environments. | researchgate.netresearchgate.netkfupm.edu.sakoreascience.kr |

Integration of Artificial Intelligence and Machine Learning in Oxadiazole Research and Design

Potential Applications of AI and ML:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and material properties of novel oxadiazole derivatives, reducing the need for extensive experimental screening. nih.gov

De Novo Design: AI can be used to generate novel molecular structures with specific, predefined properties, opening up new avenues for the design of next-generation oxadiazole-based compounds.

Synthetic Route Prediction: AI-powered tools can analyze the vast chemical literature to suggest efficient and sustainable synthetic pathways for target molecules. digitellinc.com

Multi-Omics and Systems Chemistry Approaches for Holistic Understanding of Molecular Interactions (Theoretical Frameworks)

A deeper understanding of the biological effects of oxadiazole derivatives requires a shift from a single-target to a systems-level perspective. Multi-omics and systems chemistry offer theoretical frameworks to investigate the complex interactions of these compounds within a biological system.

Multi-Omics Integration: This approach involves the simultaneous analysis of various "omes" (e.g., genomics, proteomics, metabolomics) to obtain a comprehensive view of the molecular changes induced by a compound. While still a developing area for specific oxadiazole derivatives, this framework holds the potential to elucidate complex mechanisms of action.

Systems Chemistry: This field studies complex chemical systems as a whole, focusing on emergent properties and network interactions. Applying systems chemistry principles to oxadiazole research could reveal how these molecules influence complex biological networks and pathways. The concept of multi-target-directed ligands, where a single molecule is designed to interact with multiple targets, is an emerging area where systems-level understanding is crucial. nih.gov

By embracing these future research directions, the scientific community can continue to unlock the full potential of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole and the broader class of oxadiazole derivatives, leading to innovations in medicine, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for 1,3,4-oxadiazole derivatives, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis of 1,3,4-oxadiazoles typically involves cyclization of hydrazides or thiosemicarbazides. For example, Ainsworth’s method employs thermolysis of ethyl 2-(2-formylhydrazono) acetate to form the oxadiazole core . A more recent approach uses penthiopyrad as a synthon, starting with ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate, followed by five steps including acylation, cyclization, and thioether formation . Yields (27–83%) depend on substituent reactivity and solvent choice (e.g., DMF or THF). For instance, electron-withdrawing groups like trifluoromethyl reduce steric hindrance, improving yields .

Q. Table 1: Representative Yields and Conditions

| Substituent | Yield (%) | Key Reaction Step | Reference |

|---|---|---|---|

| 4-Bromobenzylthio | 83.3 | Thioether alkylation | |

| Allylthio | 78.4 | Radical-initiated coupling | |

| 3-Chlorobenzylthio | 79.9 | SN2 displacement |

Q. How are 1,3,4-oxadiazole derivatives structurally characterized?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm substituent connectivity via chemical shifts (e.g., oxadiazole protons at δ 8.2–8.5 ppm) and coupling constants. HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₅N₃OS: 282.0912) . Single-crystal X-ray diffraction resolves 3D conformation; for example, compound 5a crystallizes in the monoclinic system (space group P21/c) with bond angles confirming aromatic stability .

Q. What preliminary biological screening methods are used for oxadiazole derivatives?

- Methodological Answer : Fungicidal activity is assessed against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani using agar dilution (50 µg/mL dose). Compounds with >50% inhibition are prioritized. Herbicidal activity is evaluated via leaf disc assays, noting bleaching effects (e.g., compounds 5e and 5g ) . Antitumor potential is screened using MTT assays on cancer cell lines, with IC₅₀ values correlated to substituent electronegativity .

Advanced Research Questions

Q. How can molecular docking guide the design of 1,3,4-oxadiazole derivatives with enhanced bioactivity?

- Methodological Answer : Docking studies (e.g., with SDH protein, PDB: 2FBW) reveal binding modes. For 5g , the carbonyl group forms hydrogen bonds with Arg-43 and His-90, mimicking penthiopyrad’s interactions. Substituents like bromine enhance hydrophobic contacts with Leu-124, improving fungicidal activity . Computational tools (AutoDock Vina) optimize side-chain orientation to minimize steric clashes .

Q. How do substituents influence the stability of 1,3,4-oxadiazole derivatives under varying conditions?

- Methodological Answer : Stability is governed by aromaticity and substituent effects. Electron-donating groups (e.g., methoxy) increase resonance stabilization, while bulky groups (e.g., tert-butyl) reduce hydrolytic degradation. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation for BPBD due to steric shielding of the oxadiazole ring .

Q. What strategies resolve contradictions in bioassay data across oxadiazole derivatives?

- Methodological Answer : Contradictory results (e.g., high fungicidal activity in 5g vs. inactivity in 5a ) are analyzed via QSAR models . Parameters like LogP (lipophilicity) and Hammett constants (σ) differentiate activity. For instance, bromine’s +I effect in 5g enhances membrane permeability, while polar groups in 5a limit bioavailability . Dose-response curves and statistical ANOVA validate reproducibility .

Q. How can structure-activity relationships (SAR) optimize antitumor activity in oxadiazole hybrids?

- Methodological Answer : Hybridization with thiazolidinone (e.g., 2-(2,4-dioxothiazolidin-3-yl)-acetamides) introduces hydrogen-bonding motifs. SAR studies show that electron-deficient aryl groups (e.g., 4-nitrophenyl) increase DNA intercalation, reducing IC₅₀ values in breast cancer cells (MCF-7) by 40% compared to alkyl derivatives .

Safety and Stability Considerations

Q. What are the carcinogenic risks associated with 1,3,4-oxadiazole derivatives?

- Methodological Answer : Certain derivatives (e.g., trans-2-[(dimethylamino)methylimino]-5-[2-(5-nitro-2-furyl)-vinyl]-1,3,4-oxadiazole) are classified as 2B carcinogens (WHO). Ames tests and micronucleus assays identify genotoxic potential. Mitigation involves substituting nitro groups with safer bioisosteres (e.g., cyano) .

Experimental Design

Q. How to design a high-throughput screening protocol for oxadiazole-based fungicides?

- Methodological Answer : Use 96-well plates with fungal spores (10⁴ CFU/well) and test compounds (1–100 µg/mL). Measure growth inhibition via optical density (OD₆₀₀) at 24–72 hrs. Positive controls (e.g., fluconazole) and Z’-factor validation (>0.5) ensure assay robustness. Hit compounds undergo MIC determination and resistance profiling .

Data Interpretation

Q. How to analyze conflicting crystallography and NMR data for oxadiazole derivatives?

- Methodological Answer :

Discrepancies arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Compare X-ray bond lengths (e.g., C–N: 1.32 Å) with DFT-optimized geometries. For 5a , NMR solvent effects (DMSO vs. CDCl₃) shift proton signals by 0.3 ppm, resolved via COSY and NOESY .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.